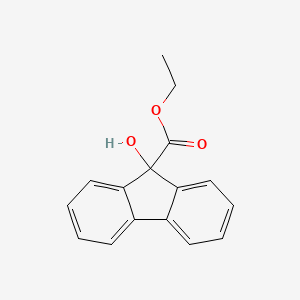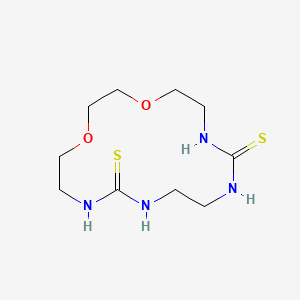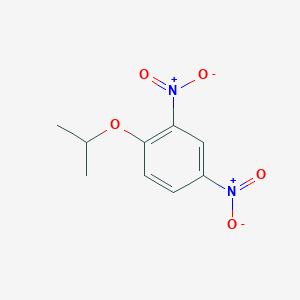
Ethyl 9-hydroxyfluorene-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 9-hydroxyfluorene-9-carboxylate is an organic compound belonging to the class of fluorenes It is characterized by the presence of a hydroxy group and a carboxylate ester group attached to the fluorene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-hydroxyfluorene-9-carboxylate typically involves the esterification of 9-hydroxyfluorene-9-carboxylic acid with ethanol. One common method involves refluxing a mixture of 9-hydroxyfluorene-9-carboxylic acid and ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 9-hydroxyfluorene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 9-oxo-fluorene-9-carboxylate.
Reduction: Formation of 9-hydroxyfluorene-9-carbinol.
Substitution: Formation of various substituted fluorenes depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ethyl 9-hydroxyfluorene-9-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticholinergic properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins
Mecanismo De Acción
The mechanism of action of ethyl 9-hydroxyfluorene-9-carboxylate in biological systems involves its interaction with muscarinic acetylcholine receptors. It exhibits central muscarinic anticholinergic activity, which can influence neurotransmitter release and modulate neuronal activity. This activity is particularly relevant in the context of its potential use as an antidepressant and anxiolytic agent .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Diethylaminoethyl 9-hydroxyfluorene-9-carboxylate
- 2-Dimethylaminothis compound
Uniqueness
This compound is unique due to its specific ester functional group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Propiedades
Número CAS |
6328-78-5 |
|---|---|
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
ethyl 9-hydroxyfluorene-9-carboxylate |
InChI |
InChI=1S/C16H14O3/c1-2-19-15(17)16(18)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10,18H,2H2,1H3 |
Clave InChI |
ZIIRWAAFDVUMKT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-benzyl-3-[(2Z)-2-(4-nitrobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11710091.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide](/img/structure/B11710094.png)
![4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710096.png)
![methyl 4-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B11710099.png)
![3-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11710100.png)
![1-[(4-methylphenyl)sulfonyl]-N'-[(E)-pyridin-2-ylmethylidene]piperidine-4-carbohydrazide](/img/structure/B11710104.png)


![1-[2-(dipropan-2-ylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11710116.png)
![(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11710119.png)
![3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710124.png)


![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2-chloroanilino)-1,3-thiazol-4-one](/img/structure/B11710144.png)
